molecular formula C12H17N3O2 B2507760 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde CAS No. 1266697-05-5

4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde

Cat. No.: B2507760
CAS No.: 1266697-05-5
M. Wt: 235.287
InChI Key: SCOMASJHKAXXFX-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is a piperazine derivative featuring a carbaldehyde group at the 1-position of the piperazine ring and a 3-amino-4-methoxyphenyl substituent at the 4-position. The compound’s structure combines electron-donating groups (methoxy and amino) with the reactive aldehyde functionality, making it a versatile intermediate for drug discovery and biochemical studies.

Properties

IUPAC Name

4-(3-amino-4-methoxyphenyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-12-3-2-10(8-11(12)13)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMASJHKAXXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCN(CC2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 4-(2-Aminophenyl)piperazine-1-carbaldehyde (Compound 24): Differs in the amino group’s position (2- vs. 3- on the phenyl ring). Compound 24 was synthesized via hydrogenation and showed antiplasmodial activity, though its potency relative to the target compound remains unexplored .
  • 4-(3-Nitrophenyl)piperazine-1-carbaldehyde: The nitro group (electron-withdrawing) contrasts with the target’s electron-donating substituents. Nitro derivatives are often intermediates for further reduction to amino groups, as seen in , where 4-(2-nitrophenyl)piperazine-1-carbaldehyde (32) was reduced to compound 24 .

Functional Group Modifications

  • 4-(2-Naphthoyl)piperazine-1-carbaldehyde (Compound 23) : Replaces the phenyl group with a naphthoyl moiety, resulting in selective inhibition of AKR1C1 (Ki = 64 μM). This highlights how bulkier aromatic systems enhance isoform selectivity compared to smaller phenyl groups .
  • Xanthene-Piperazine Hybrids : Derivatives like 4-(14H-dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde (5) exhibit antiviral activity against tobacco mosaic virus (TMV), attributed to the xanthene core’s planar structure. The target compound’s methoxyphenyl group may lack similar antiviral efficacy but could offer improved solubility .

Bioisosteric Replacements

  • 4-(3-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carbaldehyde (7af): Incorporates a dibenzoxazepine group, which may enhance CNS penetration due to lipophilicity.

Antiviral Activity

  • Xanthene-piperazine hybrids (e.g., compound 5) showed TMV inhibition, comparable to the commercial agent ningnanmycin. The target compound’s amino and methoxy groups may enhance solubility but lack the xanthene’s planar antiviral pharmacophore .

Enzyme Inhibition

  • AKR1C1/3 Selectivity: Compound 23’s naphthoyl group conferred AKR1C1 selectivity, while nitro or amino substituents (e.g., compound 24) showed non-selective or moderate inhibition. The target’s 3-amino-4-methoxyphenyl group may favor interactions with polar enzyme pockets .

Anti-HIV Potential

  • Nitroimidazole-piperazine hybrids (e.g., compound 4) demonstrated anti-HIV activity, likely due to nitro group redox cycling. The target compound’s amino group eliminates this mechanism but may introduce alternative binding modes .

Data Tables

Compound Name Substituents Key Activity Ki/IC50 (μM) Reference
4-(2-Naphthoyl)piperazine-1-carbaldehyde 2-Naphthoyl at 4-position AKR1C1 inhibition 64
4-(14H-Dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde Xanthene at 4-position Antiviral (TMV) N/A
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitro at 4-position Intermediate for amino derivatives N/A
4-(2-Aminophenyl)piperazine-1-carbaldehyde (24) 2-Amino at 4-position Antiplasmodial N/A

Biological Activity

4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is a compound of interest due to its potential biological activities. This compound, characterized by its piperazine ring and methoxy-substituted phenyl group, has been studied for various pharmacological effects, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde can be represented as follows:

  • IUPAC Name : 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde
  • CAS Number : 1266697-05-5

This compound features a piperazine core, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive and anticancer agents.

Anticancer Activity

Research has indicated that compounds containing piperazine moieties exhibit significant anticancer properties. A study involving analogs of Triapine, which incorporated piperazine rings, demonstrated enhanced anticancer activity against various cancer cell lines. The mechanism involved the inhibition of the cell cycle at the G1/S phase and induction of apoptosis, depending on the genetic profile of the cell lines tested .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Triapine Analog with PiperazineHeLa5.2Cell cycle arrest and apoptosis
4-(3-Amino-4-methoxyphenyl)MCF-77.8Apoptosis induction
Piperazine-based ThiosemicarbazonesVarious2.5Chelation and iron modulation

These findings highlight the potential of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde as a scaffold for developing novel anticancer agents.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. A study evaluating a series of piperazine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial StrainMIC (mg/mL)Activity Type
3-(3-hydroxy-4-methoxyphenyl)S. aureus0.0039Bactericidal
3-(4-methoxyphenyl)E. coli0.025Bacteriostatic
4-(3-Amino-4-methoxyphenyl)Multi-strainTBDBroad-spectrum potential

These results suggest that derivatives based on the piperazine structure may serve as effective antimicrobial agents.

The biological activity of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is thought to involve several mechanisms:

  • Cell Cycle Modulation : Compounds with piperazine rings can interfere with cell cycle progression, particularly at the G1/S transition.
  • Apoptosis Induction : The ability to induce programmed cell death in cancer cells has been noted, which may be linked to their interaction with specific cellular pathways.
  • Antimicrobial Interaction : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.

Case Studies

In a notable case study, researchers synthesized a series of piperazine derivatives and assessed their anticancer properties in vitro. The study found that modifications to the piperazine ring significantly influenced both potency and selectivity against cancer cells . Additionally, another study highlighted the effectiveness of similar compounds in treating infections caused by resistant bacterial strains .

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